N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both cyano and carboxamide functional groups in this compound makes it particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide can be synthesized through an N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the cyano group, which may result in different chemical reactivity and biological activity.
3-cyanothiophene: Lacks the carboxamide group, affecting its overall properties and applications.
2-aminothiophene-3-carbonitrile: A precursor in the synthesis of N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide.
Uniqueness
This compound is unique due to the presence of both cyano and carboxamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c11-6-7-3-5-15-10(7)12-9(13)8-2-1-4-14-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVALFFGSRDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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